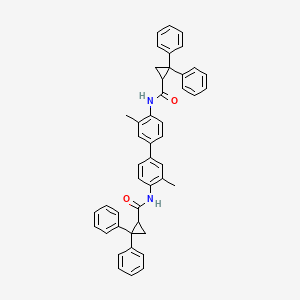![molecular formula C17H18ClNOS B5128364 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B5128364.png)
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide, also known as CPDT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDT belongs to the class of compounds known as thioamides, which have been shown to exhibit a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules. This compound may also act as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the protection of cells against oxidative stress. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide in lab experiments is its ability to inhibit tumor cell growth, making it a potential candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Orientations Futures
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide. One area of interest is the development of more potent analogs of this compound that exhibit greater anticancer activity. Another area of interest is the study of this compound's effects on different cell types and in different disease models. Additionally, the development of targeted delivery systems for this compound could improve its efficacy and reduce side effects.
Méthodes De Synthèse
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenethiol with 2,4-dimethylphenylpropanal in the presence of a base, such as sodium hydride, followed by reaction with an acid chloride, such as benzoyl chloride. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of cancer, as well as for its ability to protect against oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-8-16(13(2)11-12)19-17(20)9-10-21-15-6-4-14(18)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZUTAMWXWCSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5128303.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)
![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5128322.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128333.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5128342.png)
![5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128346.png)
![ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5128381.png)